molecular formula C13H18ClNO2 B159196 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride CAS No. 1431520-52-3

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride

Cat. No.: B159196
CAS No.: 1431520-52-3
M. Wt: 255.74 g/mol
InChI Key: RTPDALMALRMSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UWA-101 (hydrochloride) is an analytical reference material that is structurally categorized as an amphetamine. It inhibits both serotonin and dopamine reuptake (Kis = 467 and 894 nM, respectively), but has no effect on the reuptake of noradrenaline (Ki > 50,000 nM). UWA-101 enhances L-DOPA anti-parkinsonian action without exacerbating dyskinesia. This product is intended for research and forensic applications.

Mechanism of Action

Target of Action

UWA-101 (hydrochloride) is a selective, non-cytotoxic inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play crucial roles in the regulation of dopamine and serotonin, neurotransmitters that are involved in numerous physiological processes, including mood regulation and motor control .

Mode of Action

UWA-101 (hydrochloride) inhibits both serotonin and dopamine reuptake, with EC50 values of 3.6 µM for DAT and 2.3 µM for SERT . By inhibiting these transporters, UWA-101 (hydrochloride) increases the availability of dopamine and serotonin in the synaptic cleft, enhancing their signaling .

Biochemical Pathways

The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control .

Pharmacokinetics

Its ability to alleviate the side effects of dopaminergic agents such as l-dopa suggests that it may have favorable pharmacokinetic properties .

Result of Action

In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005) .

Action Environment

As with any drug, factors such as temperature, ph, and the presence of other substances could potentially influence its stability, efficacy, and action .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPDALMALRMSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride

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